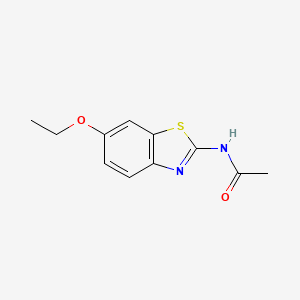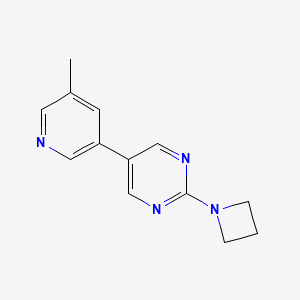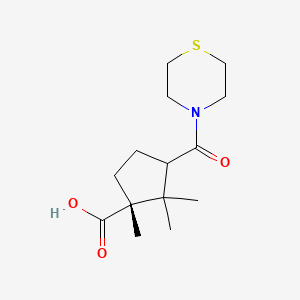
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine (MSMPP) is a pyrimidine derivative that has been widely studied in the scientific community. It has been used as a model compound in many synthetic and biological studies, as well as in numerous laboratory experiments. MSMPP is a promising compound with a wide range of applications, from pharmaceuticals to agriculture.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine is a valuable tool for scientific research. It has been used in a variety of studies, including those related to medicinal chemistry, drug discovery, and structural biology. It has also been used in studies of enzyme inhibition, enzyme catalysis, and protein-ligand interactions. In addition, 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine has been used in studies of metal-catalyzed organic transformations, and in the study of organic reaction mechanisms.
Wirkmechanismus
The mechanism of action of 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine is still not completely understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It has been shown to interact with cysteine proteases, and to inhibit the activity of certain enzymes. It has also been shown to interact with DNA and RNA, and to affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine are still under investigation. However, it has been shown to have an effect on the activity of certain enzymes, as well as on the expression of certain genes. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs in the body.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is relatively inexpensive to purchase. However, there are some limitations to its use in laboratory experiments. It is relatively insoluble in water, and it is not very soluble in organic solvents. In addition, it is sensitive to light and air, and it can be degraded by certain enzymes.
Zukünftige Richtungen
There are a number of potential future directions for 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine research. These include the development of new synthesis methods, the investigation of its mechanism of action, the study of its biochemical and physiological effects, and the exploration of its potential applications in medicine, agriculture, and other areas. In addition, further research could be conducted into its structure-activity relationships, as well as its potential interactions with other molecules.
Synthesemethoden
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods. The most common method is a nucleophilic substitution reaction, where a nucleophile such as a sulfide ion reacts with an electrophile such as 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine. This reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature, and the product is purified using column chromatography. Other methods for synthesizing 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine include the use of Grignard reagents, base-catalyzed reactions, and cyclization reactions.
Eigenschaften
IUPAC Name |
5-methyl-2-methylsulfanyl-4-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-7-11-10(14-2)12-9(8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNZIMQWEPAKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCCC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)

![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)
![3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441297.png)

![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441311.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441317.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6441330.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)